5H-5lambda~4~-Selenanthren-5-one

Description

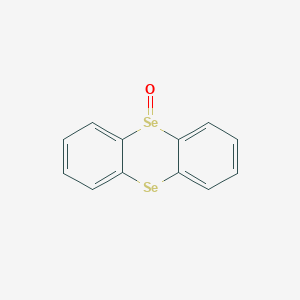

5H-5lambda~4~-Selenanthren-5-one: is a heterocyclic compound with the molecular formula C₁₂H₈OSe₂ and a molecular weight of 326.115 g/mol . This compound contains selenium, which is known for its unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.

Properties

CAS No. |

142371-44-6 |

|---|---|

Molecular Formula |

C12H8OSe2 |

Molecular Weight |

326.1 g/mol |

IUPAC Name |

selenanthrene 5-oxide |

InChI |

InChI=1S/C12H8OSe2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H |

InChI Key |

UAGFDHYYOWQHLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)[Se]C3=CC=CC=C3[Se]2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-5lambda~4~-Selenanthren-5-one typically involves the reaction of selenium-containing precursors with aromatic compounds. One common method is the Claisen-Schmidt condensation reaction, where 3,5-diacetyl-2,6-dimethylpyridine reacts with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of the desired selenanthrene derivative through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5H-5lambda~4~-Selenanthren-5-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

Oxidation: Mn(OTf)₂ as a catalyst and t-BuOOH as an oxidant at 25°C in water.

Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Formation of oxidized selenanthrene derivatives.

Reduction: Formation of reduced selenanthrene derivatives.

Substitution: Formation of substituted selenanthrene derivatives with various functional groups.

Scientific Research Applications

5H-5lambda~4~-Selenanthren-5-one has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.

Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5H-5lambda~4~-Selenanthren-5-one involves its interaction with molecular targets and pathways in biological systems. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Oxazol-5(4H)-one: A heterocyclic compound with similar structural features.

1,2,4-Triazin-6(5H)-one: Another heterocyclic compound with comparable properties.

Thiazol-4(5H)-one: Known for its biological activities and structural similarity.

Uniqueness

5H-5lambda~4~-Selenanthren-5-one is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.

Biological Activity

5H-5λ⁴-Selenanthren-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5H-5λ⁴-Selenanthren-5-one belongs to a class of organoselenium compounds, which are known for their diverse biological activities. The presence of selenium in the structure contributes to its unique reactivity and biological properties.

Anticancer Properties

Research has indicated that 5H-5λ⁴-Selenanthren-5-one exhibits significant anticancer activity. A study demonstrated that derivatives of selenanthrenes showed cytotoxic effects against various cancer cell lines. The compound was tested against the colon carcinoma HCT-116 cell line, showing an IC50 value indicative of its effectiveness in inhibiting cancer cell proliferation.

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 (Colon Cancer) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

These findings suggest that modifications in the selenanthrene structure can enhance its anticancer efficacy, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of 5H-5λ⁴-Selenanthren-5-one have also been explored. Compounds containing selenium have been shown to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic processes.

The biological activity of 5H-5λ⁴-Selenanthren-5-one is believed to be linked to its ability to generate reactive oxygen species (ROS) upon metabolism. This oxidative stress can lead to apoptosis in cancer cells and inhibit microbial growth. Additionally, selenium-containing compounds have been noted for their role in modulating antioxidant defense systems within cells, further contributing to their therapeutic potential.

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated several seleno-compounds, including 5H-5λ⁴-Selenanthren-5-one, for their anticancer properties. The results indicated a dose-dependent response in various cancer cell lines, with significant apoptosis observed in treated cells.

- Antimicrobial Testing : In a separate investigation, 5H-5λ⁴-Selenanthren-5-one was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated potent inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.